N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Description
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a synthetic 1,3,4-oxadiazole derivative characterized by a pentanamide chain at position 2 of the oxadiazole ring and a 3,4-dimethylphenyl substituent at position 3. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAJCLGFUBOJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions . This reaction forms an intermediate, which is then cyclized to produce the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally analogous compounds differ primarily in substituents on the oxadiazole ring and the amide side chain. Key examples from the literature include:
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methyl in 3,4-dimethylphenyl) increase lipophilicity compared to electron-withdrawing groups (e.g., chlorine in OZE-III) .
- Amide Chain Variations :
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Analysis :
- The target compound’s methyl groups likely contribute to higher melting points compared to chlorinated analogs (e.g., OZE-III), as seen in Compound 7e (178°C) vs.
- IR spectra of sulfanylpropanamide derivatives (Compounds 7c–7f) show strong C=O and N-H stretches, consistent with amide functionalities .
Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
Insights :
- OZE-III’s 4-chlorophenyl group confers moderate anti-S. aureus activity (MIC = 8 µg/mL), suggesting that halogen substituents may enhance target binding .
- The target compound’s 3,4-dimethylphenyl group could improve activity due to increased lipophilicity, though direct evidence is lacking in the provided sources.
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O, with a molecular weight of 270.33 g/mol. The compound features a pentanamide chain attached to an oxadiazole ring substituted with a 3,4-dimethylphenyl group.
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazoles can inhibit the growth of bacteria and fungi. For instance, derivatives of oxadiazole have demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to possess anti-inflammatory properties. In vitro studies suggest that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of tumor growth .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated that this compound exhibited notable activity against several bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Activity
In a model of induced inflammation in mice, this compound was shown to reduce edema significantly. The compound's effectiveness was assessed using the carrageenan-induced paw edema model; results indicated a dose-dependent reduction in inflammation .
Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
